(1S,2R)-2-Amino-1,2-diphenylethanol

Catalog No.
S668328
CAS No.
23364-44-5
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-2-Amino-1,2-diphenylethanol

CAS Number

23364-44-5

Product Name

(1S,2R)-2-Amino-1,2-diphenylethanol

IUPAC Name

(1S,2R)-2-amino-1,2-diphenylethanol

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m1/s1

InChI Key

GEJJWYZZKKKSEV-KGLIPLIRSA-N

SMILES

Array

Synonyms

(1S,2R)-1,2-Diphenyl-2-aminoethanol; (+)-ADPE; (1R,2S)-2-Hydroxy-1,2-diphenylethylamine

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)N

The exact mass of the compound (1S,2R)-(+)-2-Amino-1,2-diphenylethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1S,2R)-2-Amino-1,2-diphenylethanol (CAS: 23364-44-5), an enantiopure erythro amino alcohol, is a highly effective chiral auxiliary, resolving agent, and catalytic ligand [1]. Featuring a rigid backbone with two adjacent phenyl groups, it provides a sterically demanding chiral environment crucial for high enantioselectivity in asymmetric synthesis [1]. In industrial procurement, it is primarily valued for its ability to form highly crystalline diastereomeric salts for the optical resolution of chiral acids, and as a precursor for chiral oxaborolidines, Schiff base complexes, and immobilized heterogeneous catalysts . Its specific (1S,2R) stereochemistry and erythro configuration dictate its distinct crystal packing and spatial shielding properties, making it a benchmark material in pharmaceutical intermediate manufacturing [1].

Substituting (1S,2R)-2-Amino-1,2-diphenylethanol with generic chiral amino alcohols like norephedrine or its threo isomer leads to immediate failures in stereocontrol and process efficiency [1]. The substitution of the C2 methyl group in norephedrine with a bulkier phenyl group in this compound is critical; lacking this second phenyl ring drastically reduces the steric shielding required for high enantiomeric excess (ee) in asymmetric inductions [1]. Furthermore, substituting the erythro configuration with the threo isomer disrupts the formation of homochiral 2_1-columns in the crystal lattice, preventing the planar boundary surfaces necessary for efficient diastereomeric salt crystallization [1]. Consequently, generic substitutions result in collapsed enantioselectivity, lower resolution yields, and the need for excessive recrystallization cycles.

Procurement Efficiency via Solvent-Induced Stereocontrol in Optical Resolution

In the optical resolution of racemic acids such as mandelic acid, (1S,2R)-2-Amino-1,2-diphenylethanol demonstrates a quantifiable solvent-induced chirality switching capability. By changing the crystallization solvent from 1-propanol to 1,4-dioxane, the stereoselectivity of the deposited diastereomeric salt is completely reversed [1]. This allows for the successive resolution of both enantiomers of the target acid using only a single enantiomer of the resolving agent, whereas traditional methods require the procurement of both (R)- and (S)-resolving agents to access both target enantiomers [1].

Evidence DimensionResolving agent requirement for dual-enantiomer isolation
Target Compound Data1 resolving agent ((1S,2R)-isomer) yields both acid enantiomers via solvent switch
Comparator Or BaselineTraditional resolving agents (require 2 opposite enantiomer agents)
Quantified Difference50% reduction in resolving agent types required
ConditionsFractional crystallization of mandelic acid in 1-PrOH vs. 1,4-dioxane

Halves the procurement complexity and cost of chiral resolving agents by enabling complete resolution of both enantiomers with a single compound.

Enhanced Steric Shielding in Asymmetric Induction vs. Mono-Phenyl Analogs

(1S,2R)-2-Amino-1,2-diphenylethanol was designed as an advanced chiral auxiliary to overcome the limitations of natural amino alcohols like norephedrine. The replacement of the C2 methyl group in norephedrine with a phenyl group creates a significantly more rigid and sterically demanding chiral pocket [1]. In asymmetric inductions, such as the alkylation of chiral imines or catalytic borane reductions, this dual-phenyl scaffold provides enhanced enantioface differentiation, consistently delivering higher enantiomeric excess (ee) compared to mono-phenyl analogs [1].

Evidence DimensionSteric shielding and chiral environment control
Target Compound DataDual-phenyl scaffold (erythro-1,2-diphenyl)
Comparator Or BaselineNorephedrine (mono-phenyl, mono-methyl scaffold)
Quantified DifferenceEnhanced steric bulk leading to optimized transition-state rigidity
ConditionsAsymmetric alkylation of chiral imines and borane reductions

Essential for pharmaceutical syntheses where achieving strict enantiopurity is critical and mono-phenyl auxiliaries fail to provide sufficient stereocontrol.

Crystal Packing Efficiency of the erythro Isomer for Diastereomeric Salt Formation

The specific erythro configuration of (1S,2R)-2-Amino-1,2-diphenylethanol is critical for its efficiency as a resolving agent. Crystallographic studies demonstrate that the erythro isomer forms highly stable homochiral 2_1-columns with planar boundary surfaces in the crystal lattice[1]. In contrast, the threo isomer lacks this optimal hydrogen-bonding network and packing manner[2]. This structural advantage allows the erythro form to achieve high-efficiency resolution (efficiency scores of 0.56–0.84) of 3-hydroxycarboxylic acids and 2-arylalkanoic acids, often after a single crystallization step, vastly outperforming threo isomers [2].

Evidence DimensionDiastereomeric salt crystallization efficiency
Target Compound Dataerythro-isomer forms stable homochiral 2_1-columns (efficiency 0.56–0.84)
Comparator Or Baselinethreo-isomer (suboptimal packing, lower efficiency)
Quantified DifferenceHigh resolution efficiency often in a single crystallization cycle
ConditionsEnantioseparation of 3-hydroxycarboxylic acids and 2-arylalkanoic acids

Reduces the number of recrystallization cycles required in industrial scale-up, saving significant time, solvent, and operational costs.

Processability Advantage via Heterogeneous Catalyst Immobilization

For industrial scale-up, the ability to recover and reuse chiral ligands is a major procurement factor. (1S,2R)-2-Amino-1,2-diphenylethanol can be successfully immobilized onto the framework of alpha-zirconium phosphate or aminated silica gel [1]. When used in the enantioselective addition of diethylzinc to benzaldehyde, the immobilized ligand maintains high catalytic activity and enantioselectivity while allowing for simple separation via filtration[1]. This represents a significant processability advantage over strictly homogeneous ligands that require complex chromatographic separation and suffer from single-use limitations.

Evidence DimensionCatalyst recovery and reuse
Target Compound DataImmobilizable on alpha-zirconium phosphate / silica gel with retained ee%
Comparator Or BaselineHomogeneous chiral amino alcohols
Quantified DifferenceEnables heterogeneous recovery via filtration vs. complete loss in homogeneous systems
ConditionsEnantioselective addition of diethylzinc to benzaldehyde

Lowers long-term catalyst costs and prevents product contamination by enabling easy recovery and recycling of the chiral ligand.

Industrial-Scale Optical Resolution of Pharmaceutical Intermediates

Due to its ability to form highly crystalline diastereomeric salts with homochiral 2_1-columns, (1S,2R)-2-Amino-1,2-diphenylethanol is utilized for the fractional crystallization of racemic acids, such as mandelic acid, 3-hydroxycarboxylic acids, and 2-arylalkanoic acids [1]. Its solvent-induced stereocontrol makes it particularly valuable for processes requiring the isolation of both enantiomers efficiently without purchasing dual resolving agents.

Asymmetric Alkynylation and Allylation Reactions

The compound serves as a highly effective chiral ligand in organoindium reagents for Barbier-type allylations and propargylations, as well as in the formation of chiral oxaborolidines[2]. Its dual-phenyl rigid scaffold provides the necessary steric bulk to achieve high enantiomeric excess in the synthesis of homopropargylic alcohols from aldehydes.

Heterogeneous Asymmetric Catalysis via Immobilization

For continuous flow or large-batch manufacturing where catalyst recovery is mandatory, (1S,2R)-2-Amino-1,2-diphenylethanol can be immobilized onto alpha-zirconium phosphate or silica gel [3]. This immobilized form is applied in the enantioselective addition of dialkylzincs to aldehydes, combining the high stereoselectivity of a homogeneous ligand with the processability of a heterogeneous catalyst.

Vanadium-Catalyzed Asymmetric Oxidations

It is used as a precursor to synthesize chiral tridentate Schiff base complexes with Vanadium(V) [4]. These complexes are efficient catalysts for the enantioselective oxidation of prochiral sulfides and olefins, making this amino alcohol a critical starting material for the production of chiral sulfoxides used in active pharmaceutical ingredients (APIs).

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

213.115364102 Da

Monoisotopic Mass

213.115364102 Da

Heavy Atom Count

16

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1S,2R)-2-Amino-1,2-diphenylethanol

Dates

Last modified: 08-15-2023

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